4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzylamine and 2-methyl-2H-1,4-benzoxazin-3(4H)-one as the primary starting materials.
Condensation Reaction: The 2,4-dimethylbenzylamine undergoes a condensation reaction with 2-methyl-2H-1,4-benzoxazin-3(4H)-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens, nucleophiles like amines, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzyl alcohol: A related compound with similar structural features but different functional groups.
2,4-Dimethylbenzaldehyde: Another related compound with an aldehyde functional group instead of the benzoxazine ring.
2,4-Dimethylpentane: A structurally similar alkane with different chemical properties.
Uniqueness
4-(2,4-Dimethylbenzyl)-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazine ring structure, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its combination of a 2,4-dimethylbenzyl group and a methyl group further enhances its versatility in various scientific and industrial applications.
Properties
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]-2-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12-8-9-15(13(2)10-12)11-19-16-6-4-5-7-17(16)21-14(3)18(19)20/h4-10,14H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSSFSSSSNHWMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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